

Spectroscopic Data of Physalin B: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Physalin B	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Physalin B**, a bioactive seco-steroid isolated from plants of the Physalis genus. The information contained herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a visual workflow for spectroscopic analysis.

Introduction to Physalin B

Physalin B is a complex, highly oxygenated natural product known for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The intricate cagelike structure of **Physalin B** necessitates thorough spectroscopic analysis for unambiguous identification and characterization. This guide summarizes the key spectroscopic data that are crucial for its structural elucidation.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for **Physalin B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like **Physalin B**. The ¹H and ¹³C NMR data provide detailed information about the



carbon-hydrogen framework. The structural elucidation of **Physalin B** is typically based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to establish connectivity.[1]

Table 1: ¹H NMR Spectroscopic Data for **Physalin B** (500 MHz, CDCl₃)

Proton	Chemical Shift (δ) ppm	Multiplicity and Coupling Constant (J in Hz)
H-2	5.91	dd, J = 10.0, 2.0
H-3	6.77	ddd, J = 10.0, 5.0, 2.5
H-6	5.56	d, J = 6.0
H-22	4.35	t (overlapped), J = 2.5
H ₂ -27	3.75	d, J = 12.5
H ₂ -27	4.50	dd (overlapped), J = 13.5, 4.5
H₃-19	1.25	S
H ₃ -21	1.95	S
H ₃ -28	1.19	S

Data sourced from literature.[2]

Table 2: ¹³C NMR Spectroscopic Data for **Physalin B** (125 MHz, DMSO-d₆)



Carbon	Chemical Shift (δ) ppm	Carbon	Chemical Shift (δ) ppm
C-1	211.2	C-15	211.2
C-2	128.5	C-16	56.0
C-3	139.7	C-17	80.4
C-4	38.3	C-18	172.0
C-5	78.6	C-19	21.4
C-6	126.9	C-20	81.0
C-7	38.3	C-21	21.5
C-8	35.2	C-22	77.0
C-9	54.2	C-23	33.0
C-10	54.2	C-24	30.9
C-11	25.1	C-25	50.9
C-12	25.9	C-26	60.9
C-13	79.8	C-27	166.6
C-14	107.1	C-28	26.6

Data for compound identified as Physalin B.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Physalin B** reveals key structural features such as hydroxyl groups, lactones, and unsaturated ketones.

Table 3: IR Spectroscopic Data for Physalin B (KBr)



Wavenumber (ν _{max} , cm ⁻¹)	Functional Group Assignment
3410	O-H (hydroxyl) stretching
1748	C=O (lactone) stretching
1653	C=C-C=O (α , β -unsaturated ketone) stretching

Data sourced from literature.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. The molecular formula of **Physalin B** is $C_{28}H_{30}O_{9}$, with a monoisotopic mass of 510.189 g/mol .[4]

Table 4: Mass Spectrometry Data for Physalin B

Technique	lon/Fragment (m/z)	Relative Intensity (%)
EIMS	510 [M]+	-
492	100.0	_
477	21.7	_
464	48.0	_
173	46.2	_
159	70.9	_
145	26.1	_
91	26.6	_
43	18.1	

Data sourced from literature.[2]

Experimental Protocols



The following are generalized protocols for the spectroscopic analysis of natural products like **Physalin B**. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified Physalin B in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical and can affect chemical shifts.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complete structural assignment. Standard pulse programs provided by the spectrometer manufacturer are generally used, with parameters optimized for the expected coupling constants of the molecule.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry, purified **Physalin B** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.



 Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

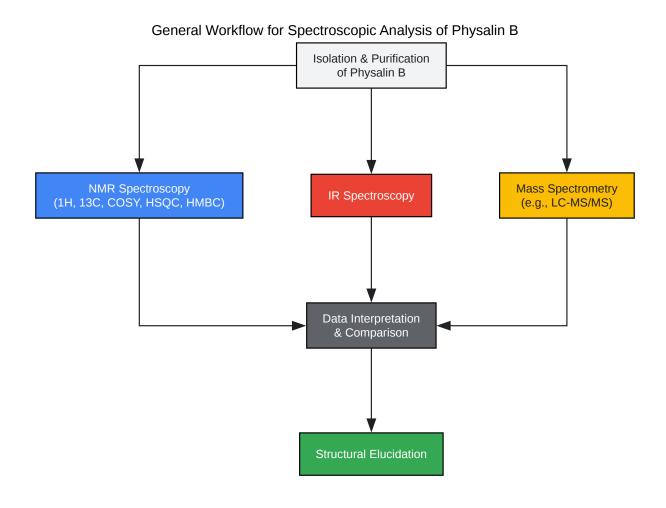
Mass Spectrometry Protocol (LC-MS/MS)

- Sample Preparation: Prepare a dilute solution of Physalin B in a suitable solvent such as methanol or acetonitrile.
- Chromatographic Separation (LC):
 - Inject the sample onto a C18 reversed-phase column.
 - Use a gradient elution with a mobile phase consisting of water (often with a small amount of formic acid) and an organic solvent like acetonitrile or methanol.
- Mass Spectrometric Analysis (MS):
 - The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
 - Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Physalin B**.





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Caption: Workflow for the spectroscopic analysis of **Physalin B**.

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